

Technical Reference: 4-(Tributylstannyl)benzotrile NMR Architecture

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Compound of Interest

Compound Name: *Benzotrile, 4-(tributylstannyl)-*

CAS No.: 79048-30-9

Cat. No.: B8519595

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Executive Summary

Compound: 4-(Tributylstannyl)benzotrile CAS: 17163-53-6 Formula: C

H

NSn Role: Aryl-transfer reagent in Palladium-catalyzed Stille couplings. Physical State: Colorless oil.

This guide provides a validated spectral reference for researchers utilizing 4-(Tributylstannyl)benzotrile. Unlike simple organic molecules, this compound exhibits complex spin-spin coupling due to the presence of Tin isotopes (

Sn and

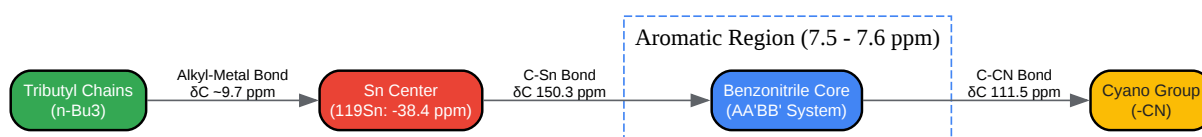
Sn, both spin 1/2), which create distinct satellite sidebands in both proton and carbon spectra. Correct interpretation of these satellites is essential to distinguish the product from destannylated byproducts.

Molecular Architecture & Spin Systems

The molecule consists of two distinct magnetic domains: the aromatic benzonitrile core (an AA'BB' spin system) and the tributylstannyl ligands (flexible alkyl chains with high rotational freedom).

Visualization: Structural Assignment Map

The following diagram maps the chemical shifts to the specific molecular moieties.



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Figure 1: Magnetic connectivity and chemical shift mapping of the core moieties.

Comprehensive Spectral Reference Data

All data referenced is calibrated to CDCl₃

(Residual CHCl₃

at

7.26 ppm for

H;

77.16 ppm for

C).

Table 1: H NMR Data (500 MHz, CDCl₃)

Note: Tin satellites are often observed flanking the aromatic and

-butyl signals.

Position	Shift (ppm)	Multiplicity	Integration	Coupling (Hz)	Assignment
Ar-H	7.53 – 7.62	Multiplet (m)	4H	-	Aromatic AA'BB' (H2/H3/H5/H6)
Bu-H ()	1.42 – 1.60	Multiplet (m)	6H	-	Butyl CH (to Sn)
Bu-H ()	1.32	Sextet (h)	6H	7.1	Butyl CH (to Sn)
Bu-H ()	1.01 – 1.18	Multiplet (m)	6H	-	Butyl CH (to Sn)
Bu-H ()	0.88	Triplet (t)	9H	7.3	Terminal Methyl

Table 2: C{ H} NMR Data (126 MHz, CDCl)

Critical Diagnostic: The Carbon attached to Tin (C-Sn) appears significantly deshielded compared to alkylstannanes, and the Cyano carbon is distinct at ~119 ppm.

Carbon Type	Shift (ppm)	Assignment	Notes
Quaternary	150.34	C4 (C-Sn)	Key Identification Peak
Aromatic CH	136.88	C3/C5	Ortho to Sn
Aromatic CH	130.71	C2/C6	Ortho to CN
Quaternary	119.25	-CN	Nitrile Carbon
Quaternary	111.54	C1 (C-CN)	Ipsso to Nitrile
Alkyl CH	28.96	Butyl C2 ()	satellites common
Alkyl CH	27.29	Butyl C3 ()	satellites common
Alkyl CH	13.63	Butyl C4 ()	Terminal Methyl
Alkyl CH	9.72	Butyl C1 ()	Directly attached to Sn

Table 3: Sn NMR Data (186 MHz, CDCl₃)

The

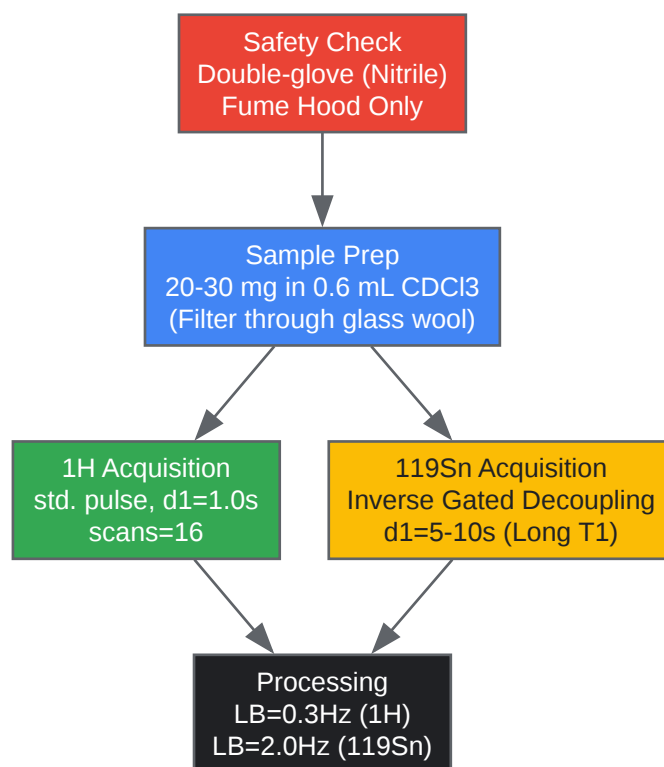
Sn shift is highly sensitive to coordination geometry. A shift of -38.40 ppm indicates a tetrahedral, 4-coordinate Tin species, confirming no hypervalent coordination with solvents.

Isotope	Shift (ppm)	Reference Standard
Sn	-38.40	Me Sn (0 ppm)

Experimental Validation Protocol

To ensure data integrity, follow this self-validating workflow. This protocol minimizes artifacts caused by Tin's relaxation properties and toxicity hazards.

Workflow: Sample Preparation to Acquisition



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Figure 2: Operational workflow for acquiring validated NMR data for organotins.

Protocol Specifics:

- Solvent Choice: CDCl₃

is preferred. Coordinating solvents (DMSO-d₆

, Pyridine-d₅

) can coordinate to the Tin center, causing significant shifts in the

Sn spectrum (up to 50-100 ppm) and altering

-coupling values.

- Relaxation Delay (d1):
 - H: Standard 1.0 s is sufficient.
 - Sn: Tin nuclei have long longitudinal relaxation times (). For quantitative integration or high S/N, increase d1 to 5–10 seconds.
- Impurity Profiling:
 - Destannylation: Look for Benzonitrile (multiplets at 7.4 – 7.7 ppm) lacking the butyl region.
 - Homocoupling: Look for 4,4'-Dicyanobiphenyl (symmetric aromatic signals, no aliphatic region).
 - Tin Byproducts: Look for Bu
Sn-SnBu
(Hexabutylditin) in
Sn NMR at approx -80 to -90 ppm.

Synthesis Context & Causality[1][2]

Understanding the synthesis explains the impurity profile. This compound is typically synthesized via Palladium-catalyzed Stille reaction or Lithium-Halogen Exchange.

- Route: 4-Bromobenzonitrile + Bu

SnCl (via

-BuLi)

Product.

- Causality: The use of

-BuLi can lead to alkylation byproducts if temperature is not strictly controlled (-78°C). The

Sn NMR is the quickest way to verify the oxidation state and purity of the tin species.

References

- Primary Spectral Data Source
 - Electronic Supplementary Information, Royal Society of Chemistry.
 - Source:
- General Organotin NMR Reference
 - ¹¹⁹Sn NMR spectroscopic and structural properties of transition metal complexes. Comptes Rendus Chimie.
 - Source:
- Benzonitrile Base Data
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 - Source:
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